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This guide provides a detailed comparison of the activation of fumarase by its substrate,

fumarate, and its product, L-malate. Fumarase, or fumarate hydratase, is a critical enzyme in

the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.

[1] Understanding the nuances of its regulation by both substrate and product is essential for

metabolic research and the development of therapeutics targeting cellular metabolism. This

document outlines the allosteric activation mechanisms, presents comparative kinetic data,

details experimental protocols for activity assessment, and visualizes the underlying

biochemical processes.

Allosteric Activation of Fumarase by Substrate and
Product
Fumarase activity does not always follow simple Michaelis-Menten kinetics.[2][3] At

intermediate concentrations, both fumarate and L-malate have been observed to allosterically

activate the enzyme, a phenomenon sometimes referred to as negative cooperativity.[1][4] This

suggests the presence of regulatory binding sites distinct from the active catalytic site.

Studies on pig heart fumarase have identified two types of substrate-binding sites, termed site

A (the active site) and site B (an allosteric site).[5] Site A exhibits a high affinity for substrates

with a dissociation constant (Kd) in the micromolar range, while site B has a lower affinity, with

a Kd in the millimolar range.[5] Saturation of these lower-affinity B sites by either fumarate or
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malate leads to an increase in the overall catalytic activity of the enzyme.[5] This allosteric

activation is thought to be crucial for regulating the flux of metabolites through the TCA cycle.

The binding of the substrate or product to the allosteric site likely induces a conformational

change in the enzyme that enhances its catalytic efficiency.

The activation by fumarate and malate can also be understood in the context of the enzyme's

catalytic cycle, which involves different conformational states or isoforms of the enzyme (e.g.,

E_m, E_f, and E_mf) that are specific for malate, fumarate, or non-specific, respectively.[6] The

binding of an activator can influence the transition between these states, thereby affecting the

overall reaction rate.

Comparative Kinetic Parameters
The following table summarizes the kinetic parameters of fumarase for its reactions with

fumarate and L-malate. It is important to note that the observed kinetics can be influenced by

factors such as pH, temperature, and buffer composition. The activation by substrate and

product is concentration-dependent, with simple Michaelis-Menten kinetics often observed at

low substrate concentrations.[1]

Kinetic Parameter
Fumarate
(Hydration)

L-Malate
(Dehydration)

Source Organism

K_m 3.9 µM 10 µM Pig Heart

k_cat 1.3 x 10³ s⁻¹ 8.0 x 10² s⁻¹ Pig Heart

k_cat/K_m 3.3 x 10⁸ M⁻¹s⁻¹ 8.0 x 10⁷ M⁻¹s⁻¹ Pig Heart

Note: These values represent the high-affinity interactions at the active site. Allosteric activation

occurs at higher substrate concentrations, leading to deviations from these simple kinetics.

Experimental Protocols
Spectrophotometric Assay of Fumarase Activity
This protocol is a standard method for determining fumarase activity by monitoring the change

in absorbance resulting from the conversion of L-malate to fumarate.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9822627/
https://www.pnas.org/doi/10.1073/pnas.0307524101
https://pmc.ncbi.nlm.nih.gov/articles/PMC3122171/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: The formation of the double bond in fumarate as it is produced from L-malate leads to

an increase in absorbance at 240 nm. The rate of this increase is directly proportional to the

fumarase activity.

Materials:

100 mM Potassium Phosphate Buffer, pH 7.6

50 mM L-Malic Acid solution in buffer, pH 7.6

0.1% (w/v) Bovine Serum Albumin (BSA) solution

Fumarase enzyme solution (prepared fresh in cold 0.1% BSA)

Quartz cuvettes (1 cm path length)

UV-Vis Spectrophotometer capable of reading at 240 nm and maintaining a constant

temperature (e.g., 25°C)

Procedure:

Reaction Mixture Preparation: In a quartz cuvette, prepare a 3 mL reaction mixture

containing 96.7 mM potassium phosphate and 48.3 mM L-malic acid.

Equilibration: Incubate the cuvette in the spectrophotometer at 25°C for a few minutes to

allow the temperature to equilibrate and to obtain a stable baseline reading at 240 nm.

Initiation of Reaction: Add a small volume of the fumarase enzyme solution (e.g., 0.1 units) to

the reaction mixture.

Measurement: Immediately mix the contents of the cuvette by inversion and start recording

the increase in absorbance at 240 nm for approximately 10 minutes.

Calculation of Activity: Determine the maximum linear rate of change in absorbance per

minute (ΔA₂₄₀/min). The activity of the enzyme can be calculated using the Beer-Lambert law

and the molar extinction coefficient of fumarate at 240 nm.
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Unit Definition: One unit of fumarase is defined as the amount of enzyme that converts 1.0

µmole of L-Malate to Fumarate per minute at pH 7.6 and 25°C.

Visualizations
Logical Diagram of Fumarase Catalytic Cycle and
Allosteric Activation
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Caption: Allosteric activation of fumarase by fumarate and malate.

Experimental Workflow for Fumarase Activity Assay
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Caption: Workflow for the spectrophotometric assay of fumarase activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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